(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
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Description
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H13BrN2O2S and its molecular weight is 413.29. The purity is usually 95%.
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Scientific Research Applications
Photoluminescence and Optoelectronic Applications
The synthesis and investigation of photoluminescent properties of novel thiophene derivatives with bis-diarylacrylonitrile units, including similar structures to the mentioned compound, have shown promising results. These compounds emit green fluorescence in the solid state and in solution under UV irradiation, indicating good thermal stability and potential applications in optoelectronic devices and materials science due to their luminescent properties (Xu, Yu, & Yu, 2012).
Antimicrobial Properties
Research on the influence of side-chain structure on the thermal and antimicrobial properties of cationic methacrylic polymers, including similar acrylonitrile derivatives, highlights their potential in creating antimicrobial coatings and materials. These polymers demonstrated effectiveness against a range of bacteria and yeast, suggesting the utility of such compounds in medical and hygienic applications (Cuervo-Rodríguez et al., 2019).
Acetylcholinesterase Inhibition
A focused library of (Z)-acrylonitrile analogues was synthesized and tested for acetylcholinesterase inhibition, showing strong inhibition and suggesting potential therapeutic applications in treating diseases associated with neurotransmitter dysfunction, such as Alzheimer's disease (Parveen et al., 2014).
Cytotoxic Activities
The synthesis and in vitro cytotoxic activities of heteroarylacrylonitriles against human cancer cell lines have been explored, identifying structure-activity relationships that indicate the potential of these compounds in cancer therapy. Some compounds showed significant potency compared to conventional chemotherapeutics, highlighting the importance of acrylonitrile functionality and substituent positioning for cytotoxic effectiveness (Sa̧czewski et al., 2004).
Nonlinear Optical Limiting
The synthesis and characterization of donor-acceptor substituted thiophene dyes, including acrylonitrile derivatives, for enhanced nonlinear optical limiting were studied. These compounds exhibit significant two-photon absorption processes, making them useful in photonic or optoelectronic devices for protecting human eyes and optical sensors (Anandan et al., 2018).
Properties
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O2S/c1-24-17-9-12(8-15(20)18(17)23)7-14(10-21)19-22-16(11-25-19)13-5-3-2-4-6-13/h2-9,11,23H,1H3/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRKTBNESOUTNI-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.